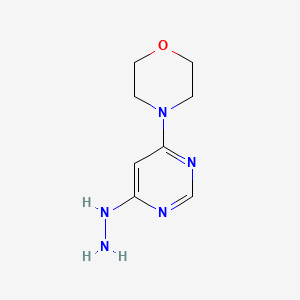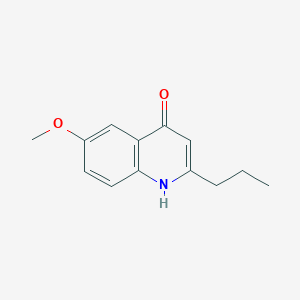
4-Hydroxy-6-methoxy-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-methoxy-2-propylquinoline is a chemical compound with the empirical formula C13H15NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methoxy-2-propylquinoline is represented by the SMILES string CCCc1cc (O)c2cc (OC)ccc2n1 . The InChI representation is 1S/C13H15NO2/c1-3-4-9-7-13 (15)11-8-10 (16-2)5-6-12 (11)14-9/h5-8H,3-4H2,1-2H3, (H,14,15) .
Physical And Chemical Properties Analysis
4-Hydroxy-6-methoxy-2-propylquinoline is a solid substance . Its molecular weight is 217.26 . Unfortunately, other physical and chemical properties are not available in the resources .
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition
- Research has shown that methoxy-substituted compounds, such as those containing a structure similar to 4-Hydroxy-6-methoxy-2-propylquinoline, can inhibit tubulin polymerization. This process is significant in the development of cytostatics, a class of drugs used in cancer treatment. For instance, specific methoxy derivatives demonstrated potential in disrupting microtubule assembly, akin to the action of colchicine, thereby impacting cell division mechanisms in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antileishmanial Activity
- 8-Aminoquinolines, which include methoxy-substituted quinolines, have been studied for their antileishmanial activity. Variants of these compounds showed effectiveness against Leishmania tropica within human macrophages, highlighting their potential as therapeutic agents in treating leishmaniasis (Berman & Lee, 1983).
Synthesis of Enantiopure Compounds
- The compound has been used in the synthesis of enantiopure 6-hydroxy and 6-methoxy tetrahydroisoquinoline-1-carboxylic acids. These compounds are useful in creating modulators of nuclear receptors, such as liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).
Antiproliferative Evaluation
- Certain derivatives of 4-anilino-8-methoxy-2-phenylquinoline, which is structurally related to 4-Hydroxy-6-methoxy-2-propylquinoline, have been synthesized and evaluated for their antiproliferative effects. These compounds showed potential in inhibiting the growth of cancer cells, suggesting their applicability in developing cancer treatments (Chen et al., 2006).
Fluorescence Derivatization in Chromatography
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 4-Hydroxy-6-methoxy-2-propylquinoline, has been used as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the compound's utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
EGFR Inhibitor Development
- 2-Aryl-8-hydroxy (or methoxy) isoquinolin-1(2H)-ones, resembling the structure of 4-Hydroxy-6-methoxy-2-propylquinoline, have been proposed as novel scaffolds for EGFR inhibitors. These compounds displayed significant antiproliferative activities in cancer cell lines, highlighting their potential in cancer drug development (Kang et al., 2013).
Antibacterial Activity
- 4-Amino-8-methylquinolines substituted with hydroxy- or methoxy-groups, similar in structure to 4-Hydroxy-6-methoxy-2-propylquinoline, have been synthesized and evaluated for antibacterial activity. These compounds showed slight activity against both Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
Dental Plaque Inhibitors
- Hydroxyquinolines, including derivatives similar to 4-Hydroxy-6-methoxy-2-propylquinoline, were synthesized and assessed for their antibacterial and antiplaque activities. These compounds have shown potential as antiplaque agents in dental health applications (Warner, Musto, Turesky, & Soloway, 1975).
Eigenschaften
IUPAC Name |
6-methoxy-2-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBPTYHCIOZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590618 |
Source


|
| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-2-propylquinoline | |
CAS RN |
927800-85-9 |
Source


|
| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

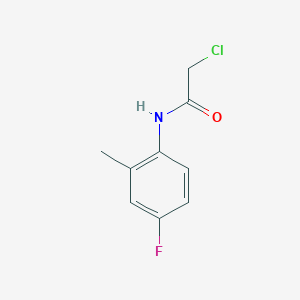


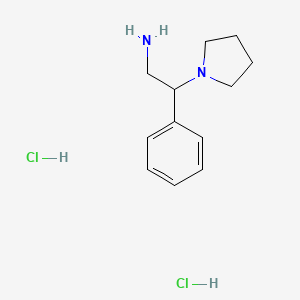
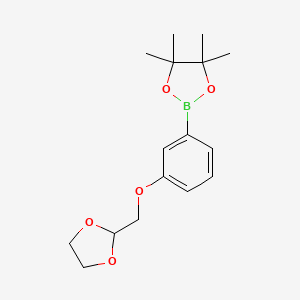
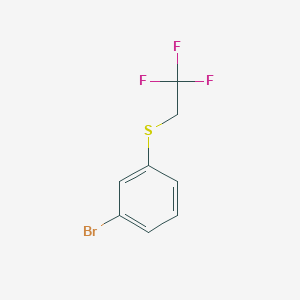
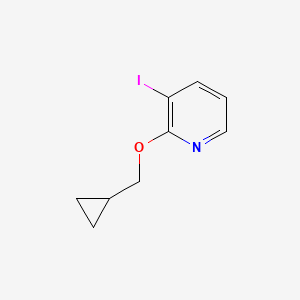
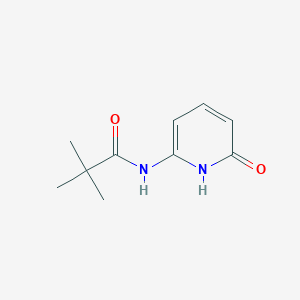
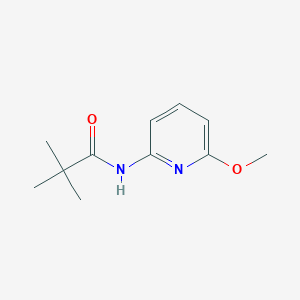
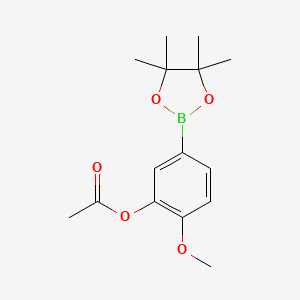
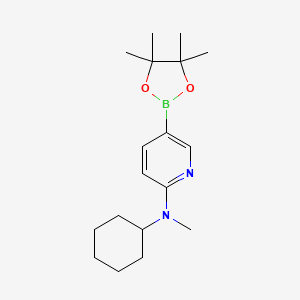
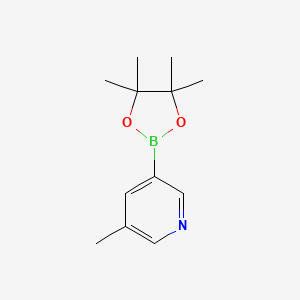
![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)
